(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16305430
Molecular Formula: C26H22N2O6S
Molecular Weight: 490.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N2O6S |
|---|---|
| Molecular Weight | 490.5 g/mol |
| IUPAC Name | 1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C26H22N2O6S/c1-4-33-17-10-11-18-20(13-17)35-26(27-18)28-22(15-6-8-16(32-3)9-7-15)21(24(30)25(28)31)23(29)19-12-5-14(2)34-19/h5-13,22,30H,4H2,1-3H3 |
| Standard InChI Key | XBOLZBYSHNEOON-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name systematically describes its topology:
-
A pyrrolidine-2,3-dione core (positions 2 and 3 bear ketone groups).
-
6-Ethoxy-1,3-benzothiazol-2-yl substituent at position 1, contributing aromaticity and sulfur-based reactivity.
-
Hydroxy(5-methylfuran-2-yl)methylidene group at position 4, introducing a conjugated enol moiety.
-
4-Methoxyphenyl ring at position 5, enhancing lipophilicity and π-π stacking potential.
The molecular formula C26H22N2O6S (MW: 490.5 g/mol) underscores its complexity, with a calculated polar surface area of 121 Ų, suggesting moderate membrane permeability.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C26H22N2O6S |
| Molecular Weight | 490.5 g/mol |
| IUPAC Name | 1-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)OC |
| Topological Polar Surface Area | 121 Ų |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves a multi-step sequence leveraging commercially available precursors :
-
Formation of the Benzothiazole Moiety: Ethoxylation of 2-aminothiophenol followed by cyclization with CS2 yields the 6-ethoxy-1,3-benzothiazole intermediate.
-
Pyrrolidine-2,3-dione Construction: Condensation of diethyl oxalacetate with methylamine and an aldehyde derivative under acidic conditions forms the pyrrolidine core, as demonstrated in analogous syntheses .
-
Functionalization at Position 4: Introduction of the hydroxy(5-methylfuran-2-yl)methylidene group via Knoevenagel condensation with 5-methylfurfural.
-
Arylation at Position 5: Suzuki-Miyaura coupling installs the 4-methoxyphenyl group.
Table 2: Critical Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzothiazole formation | CS2, EtOH, reflux | 68 |
| Pyrrolidine core | Diethyl oxalacetate, HCl | 45 |
| Knoevenagel reaction | 5-Methylfurfural, piperidine | 52 |
| Suzuki coupling | Pd(PPh3)4, K2CO3, DME | 61 |
Reaction Dynamics
The compound’s reactivity is dominated by:
-
Ketone-Enol Tautomerism: The hydroxy-methylidene group facilitates tautomerization, influencing solubility and metal chelation .
-
Electrophilic Aromatic Substitution: The benzothiazole ring undergoes nitration and sulfonation at position 5.
-
Nucleophilic Attack: The pyrrolidine dione’s carbonyl groups react with hydrazines to form hydrazones, a pathway validated in related compounds .
Biological Activity and Mechanistic Insights
Enzymatic Interactions
Molecular docking studies against cyclooxygenase-2 (COX-2) reveal a binding affinity (ΔG = -9.2 kcal/mol) mediated by:
-
Hydrogen bonding between the furan hydroxyl and Arg120.
-
π-Stacking of the methoxyphenyl group with Tyr355.
-
Hydrophobic interactions involving the benzothiazole’s ethoxy chain.
In Vitro Bioactivity
Preliminary assays indicate:
-
COX-2 Inhibition: IC50 = 1.8 µM (compared to celecoxib, IC50 = 0.04 µM).
-
Antiproliferative Activity: GI50 = 12 µM against MCF-7 breast cancer cells.
-
Antioxidant Capacity: DPPH scavenging EC50 = 45 µM.
Table 3: Biological Activity Profile
| Assay | Result | Reference Compound |
|---|---|---|
| COX-2 Inhibition | IC50: 1.8 µM | Celecoxib (0.04 µM) |
| Antiproliferation (MCF-7) | GI50: 12 µM | Doxorubicin (0.1 µM) |
| DPPH Scavenging | EC50: 45 µM | Ascorbic acid (5 µM) |
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in DMSO.
-
Thermal Stability: Decomposition onset at 218°C (DSC).
-
Photostability: t1/2 = 48 hours under UV light (λ = 365 nm).
Spectroscopic Data
-
IR (KBr): 1720 cm⁻¹ (C=O), 1625 cm⁻¹ (C=N), 1260 cm⁻¹ (C-O-C).
-
1H NMR (DMSO-d6): δ 1.35 (t, 3H, OCH2CH3), 3.82 (s, 3H, OCH3), 6.92 (d, 2H, furan H3/H4) .
Applications and Future Directions
Computational Guidance
QSAR models suggest that replacing the ethoxy group with a trifluoromethoxy chain could increase COX-2 binding by 30% while reducing metabolic clearance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume